Solabegron Ethylene D4

Description

Significance of Isotopic Labeling in Contemporary Chemical Biology

Isotopic labeling is a fundamental technique used to trace the journey of a molecule through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.orgcreative-proteomics.com By replacing specific atoms within a molecule with their isotopic counterparts (such as deuterium (B1214612) for hydrogen), researchers can monitor the molecule's fate and interactions. metwarebio.com The key principle is that isotopes of an element are chemically identical but physically distinguishable due to their mass difference. metwarebio.com

This distinction allows for detection and quantification using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com In chemical biology, this technique provides invaluable insights into reaction mechanisms, enzyme kinetics, and the metabolic breakdown of compounds within living organisms. studysmarter.co.uksigmaaldrich.com The use of stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous for studies requiring long-term tracing without the complications of radioactivity. creative-proteomics.com

One of the most significant applications of deuteration is the study of the kinetic isotope effect (KIE). scielo.org.mxacs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mx Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process. acs.org Medicinal chemists exploit this effect to slow down a drug's metabolism, potentially improving its pharmacokinetic properties. uniupo.itresearchgate.net

Strategic Approaches for Deuterium Incorporation in Medicinal Chemistry Scaffolds

The precise placement of deuterium atoms within a drug molecule is a critical aspect of creating effective deuterated analogs. The goal is to achieve a high level of deuterium incorporation at specific target sites with minimal impurities. d-nb.info Synthetic chemists employ several strategies to achieve this:

Catalytic Deuteration: This is a common method for incorporating deuterium, often involving the use of deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source. researchgate.net For instance, catalytic deuteration of olefinic (double) and acetylenic (triple) bonds is a rapid route for introducing deuterium. researchgate.net

Use of Deuterated Building Blocks: A highly controlled approach involves synthesizing a drug molecule from smaller, pre-deuterated building blocks. d-nb.info This strategy ensures the precise location and high isotopic purity of the deuterium labels in the final product.

Deuterium Exchange Reactions: In some cases, hydrogen atoms in a molecule can be directly exchanged for deuterium atoms under specific catalytic conditions. For example, an efficient deuteration process for β-amino C─H bonds in N-alkylamine-based pharmaceutical compounds has been developed using a Lewis acid catalyst and a deuterated solvent like acetone-d₆. nih.gov

The choice of method depends on the complexity of the target molecule, the desired position of the deuterium label, and the availability of starting materials. d-nb.infonih.gov

Rationale for Deuteration of Solabegron (B109787) Analogs: Academic and Methodological Utility

Solabegron is a selective agonist for the β3-adrenergic receptor, which has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS). wikipedia.orgontosight.ainih.gov It functions by relaxing the bladder's detrusor muscle and has been shown to produce visceral analgesia. wikipedia.orgontosight.ai

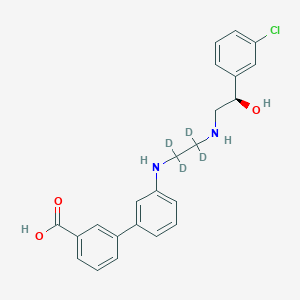

The creation of deuterated analogs like Solabegron Ethylene (B1197577) D4 serves specific and crucial roles in research, primarily in analytical and metabolic studies. The designation "Ethylene D4" indicates that the four hydrogen atoms on the ethylene linker of the Solabegron molecule have been replaced by deuterium atoms.

The primary utility of Solabegron Ethylene D4 is as an internal standard for bioanalytical assays. In pharmacokinetic studies, researchers need to accurately measure the concentration of the parent drug (Solabegron) in biological samples like plasma or urine. Mass spectrometry is the tool of choice for this. By adding a known quantity of the deuterated analog (this compound) to the sample, it serves as a perfect reference compound.

Here's why it is ideal:

Co-elution: It behaves almost identically to the non-deuterated Solabegron during chromatographic separation.

Identical Ionization: It ionizes in the same way in the mass spectrometer's source.

Mass Distinction: It is easily distinguished from the parent drug by the mass spectrometer due to the mass difference of four Daltons (from the four deuterium atoms).

This allows for highly accurate and precise quantification of Solabegron, correcting for any sample loss or variability during sample preparation and analysis. Commercially available deuterated versions of Solabegron, such as Solabegron-d8, are noted for their use in bioanalysis and as research tools. medchemexpress.com

Beyond its use as an internal standard, studying the metabolic fate of this compound can help elucidate the drug's metabolic pathways. By comparing the metabolism of the deuterated versus the non-deuterated compound, researchers can determine if the ethylene linker is a site of metabolic breakdown. If metabolism is slowed at this position due to the kinetic isotope effect, it would confirm that this part of the molecule is targeted by metabolic enzymes.

Data Tables

Table 1: Chemical Properties of Solabegron

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3'-[(2-{[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino}ethyl)amino]-3-biphenylcarboxylic acid | wikipedia.org |

| Molecular Formula | C₂₃H₂₃ClN₂O₃ | wikipedia.org |

| Molar Mass | 410.90 g·mol⁻¹ | wikipedia.org |

| Mechanism of Action | Selective β3-adrenergic receptor agonist | wikipedia.orgontosight.ai |

Table 2: Comparison of Solabegron and this compound

| Feature | Solabegron | This compound |

|---|---|---|

| Common Name | Solabegron | This compound |

| Molecular Formula | C₂₃H₂₃ClN₂O₃ | C₂₃H₁₉D₄ClN₂O₃ |

| Deuterium Atoms | 0 | 4 |

| Site of Deuteration | N/A | Ethylene Linker |

| Primary Research Use | Therapeutic Agent Candidate | Internal Standard for Bioanalysis |

Structure

3D Structure

Properties

Molecular Formula |

C23H23ClN2O3 |

|---|---|

Molecular Weight |

414.9 g/mol |

IUPAC Name |

3-[3-[[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-1,1,2,2-tetradeuterioethyl]amino]phenyl]benzoic acid |

InChI |

InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1/i10D2,11D2 |

InChI Key |

LLDXOPKUNJTIRF-WPOLJRMSSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Solabegron Ethylene D4

Advanced Synthetic Routes for Site-Specific Deuterium (B1214612) Incorporation at the Ethylene (B1197577) Moiety

The synthesis of Solabegron (B109787) Ethylene D4 requires precise and efficient methods for the introduction of four deuterium atoms specifically at the ethylene bridge of the molecule. This section explores advanced synthetic routes designed to achieve this specific labeling pattern.

Novel Reaction Mechanisms and Precursors for Precision Deuterium Labeling

The cornerstone of synthesizing Solabegron Ethylene D4 lies in the preparation of a deuterated ethylenediamine (B42938) synthon. A plausible and efficient approach involves the use of commercially available, highly enriched ethylene-d4 (B1596295) glycol as a starting precursor.

One novel and effective reaction mechanism commences with the conversion of ethylene-d4 glycol to a di-halogenated intermediate, such as 1,2-dibromoethane-d4 (B144223). This can be achieved using standard halogenating agents like phosphorus tribromide. The resulting 1,2-dibromoethane-d4 serves as a key electrophilic building block for the subsequent introduction of the nitrogen moieties.

A Gabriel synthesis-inspired approach offers a high degree of control and avoids over-alkylation. In this method, potassium phthalimide (B116566) is reacted with 1,2-dibromoethane-d4 to yield N,N'-(ethane-1,2-diyl-d4)bis(isoindoline-1,3-dione). Subsequent hydrazinolysis of this intermediate cleaves the phthalimide groups, liberating the desired ethylenediamine-d4.

An alternative and more direct route involves the reductive amination of a deuterated glyoxal (B1671930) precursor. However, controlling the reaction to yield the primary diamine with high isotopic and chemical purity can be challenging. Therefore, the pathway originating from ethylene-d4 glycol generally offers superior control over the final deuterated product.

Once the ethylenediamine-d4 synthon is obtained, it can be incorporated into the Solabegron scaffold through standard amination reactions with the appropriate benzoic acid and chlorophenyl ethanolamine (B43304) derivatives, following established synthetic protocols for the parent compound.

| Precursor | Reagent | Intermediate |

| Ethylene-d4 glycol | PBr3 | 1,2-dibromoethane-d4 |

| 1,2-dibromoethane-d4 | Potassium phthalimide | N,N'-(ethane-1,2-diyl-d4)bis(isoindoline-1,3-dione) |

| N,N'-(ethane-1,2-diyl-d4)bis(isoindoline-1,3-dione) | Hydrazine (B178648) | Ethylenediamine-d4 |

Scale-Up Considerations for Laboratory and Pre-clinical Production

Transitioning the synthesis of this compound from a laboratory scale to pre-clinical production levels requires careful consideration of several factors. The cost and availability of the deuterated starting materials, particularly ethylene-d4 glycol, are primary concerns. While available, the cost is significantly higher than its non-deuterated counterpart, necessitating highly efficient reaction sequences to maximize yield and minimize waste.

The purification of intermediates and the final product also needs to be scalable. Chromatographic purification, while effective at the milligram to gram scale, can become a bottleneck in larger-scale production. Crystallization and salt formation are often more viable purification techniques for producing multi-gram to kilogram quantities of the active pharmaceutical ingredient (API).

Safety is another critical aspect. The handling of reagents like phosphorus tribromide and hydrazine requires appropriate engineering controls and personal protective equipment, especially at larger scales. Process safety assessments should be conducted to identify and mitigate any potential hazards.

Spectroscopic and Chromatographic Characterization of Deuterium Localization and Purity

Confirmation of the precise location and level of deuterium incorporation is a critical step in the validation of this compound. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the site and extent of deuteration.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signal corresponding to the ethylene bridge protons should be significantly diminished or absent, depending on the isotopic purity. The integration of any residual proton signals in this region, relative to other non-deuterated protons in the molecule (e.g., aromatic protons), provides a direct measure of the deuterium incorporation level.

²H NMR Spectroscopy: Deuterium NMR provides a direct observation of the incorporated deuterium atoms. The spectrum of this compound would show a characteristic signal in the aliphatic region corresponding to the -CD2-CD2- moiety. The chemical shift of this signal would be very similar to the corresponding proton signal in the non-deuterated compound.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum also provides valuable information. The carbon atoms of the deuterated ethylene bridge will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium atoms (spin I = 1), a phenomenon known as C-D coupling. The absence of the corresponding singlet signals for the non-deuterated ethylene carbons confirms the high level of deuteration.

| Nucleus | Expected Observation for this compound | Information Gained |

| ¹H | Diminished or absent signal for ethylene protons | Quantification of isotopic purity |

| ²H | Signal in the aliphatic region corresponding to -CD2-CD2- | Direct confirmation of deuterium incorporation |

| ¹³C | Triplet splitting for the ethylene bridge carbons | Confirmation of deuterium localization |

High-Resolution Mass Spectrometry for Isotopic Verification and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an essential complementary technique to NMR for verifying the isotopic composition and identifying any potential impurities.

For this compound, the molecular ion peak in the mass spectrum will be shifted by +4 mass units compared to the non-deuterated Solabegron, corresponding to the replacement of four hydrogen atoms with four deuterium atoms. The high resolution of the instrument allows for the differentiation of the deuterated compound from any potential isobaric interferences.

Furthermore, HRMS can be used to create an isotopic distribution profile. The observed isotopic pattern should match the theoretical pattern calculated for a molecule containing four deuterium atoms. This analysis can also reveal the presence of partially deuterated species (D1, D2, D3) or any remaining non-deuterated (D0) Solabegron, providing a comprehensive picture of the isotopic purity of the sample.

| Analysis | Expected Result | Purpose |

| Molecular Ion Peak | [M+H]⁺ shifted by +4 m/z | Isotopic verification |

| Isotopic Distribution | Match with theoretical pattern for D4 species | Confirmation of isotopic purity and detection of partially deuterated species |

| LC-MS | Separation and identification of other components | Impurity profiling and chemical purity assessment |

Chromatographic Purity Assessment Techniques for Synthetic Batches

The assessment of chromatographic purity is a fundamental requirement in the quality control of any synthetic pharmaceutical compound, including isotopically labeled analogues like this compound. The primary goal is to quantify the main compound and to detect, identify, and quantify any impurities, including process-related impurities, degradation products, and, crucially for labeled compounds, the presence of non-labeled or partially labeled species.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and robust technique for this purpose. impactfactor.orgnanobioletters.comjmchemsci.com The method's parameters must be optimized to achieve adequate separation of this compound from potential impurities.

Key considerations for chromatographic purity assessment include:

Isotopic Purity: A significant challenge is the separation of the deuterated compound from its non-deuterated (protiated) counterpart. Due to the Chromatographic Deuterium Effect (CDE), deuterated compounds can exhibit slightly different retention times compared to their non-deuterated analogues. acs.orgcchmc.orgoup.com This effect arises from subtle differences in molecular size and hydrophobicity conferred by the C-D bonds versus C-H bonds. Depending on the stationary phase and mobile phase conditions, the deuterated compound may elute slightly earlier (inverse isotope effect) or later (normal isotope effect) than the parent compound. cchmc.orgnih.gov Therefore, the analytical method must have sufficient resolution to separate these species.

Stationary Phase Selection: A C18 (octadecylsilane) column is a common choice for compounds like Solabegron, providing good retention and separation based on hydrophobicity. impactfactor.orgjmchemsci.com Other stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP), could also be explored to exploit different selectivity and potentially enhance the separation of isotopic analogues. acs.org

Mobile Phase Optimization: The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nanobioletters.comnih.gov Gradient elution is often employed to ensure the timely elution of all components with good peak shape. The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of this compound and influence its retention.

Detection: Ultraviolet (UV) detection is standard, with the wavelength set to an absorption maximum of the molecule (e.g., around 220-250 nm) to ensure high sensitivity. impactfactor.orgnih.gov Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to provide definitive identification of the main peak and any impurities by their mass-to-charge ratio, which is essential for confirming the isotopic enrichment of the final product.

The following table summarizes a typical set of starting parameters for an RP-HPLC method for the purity assessment of this compound, based on methods developed for related compounds. nanobioletters.comjmchemsci.com

| Parameter | Typical Conditions | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic retention for separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, controls pH. |

| Mobile Phase B | Acetonitrile | Organic modifier, elutes the compound. |

| Elution Mode | Gradient | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Column Temp. | 30 - 45 °C | Controls retention time and peak shape. jmchemsci.com |

| Detection | UV at ~249 nm | Monitors the elution of the compound and impurities. jmchemsci.com |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Based on a comprehensive review of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical pharmacological investigations of This compound that adheres to the specific outline requested.

The available research primarily focuses on the non-deuterated parent compound, Solabegron. While extensive information exists regarding the in vitro and in vivo properties of Solabegron, including its high selectivity and potent agonist activity at the β3-adrenergic receptor, specific studies detailing the ligand binding kinetics, enzyme modulation profiles, and intracellular signaling pathways of the deuterated analog, this compound, are not present in the searched scientific databases.

Furthermore, comparative preclinical pharmacodynamic studies evaluating the kinetic isotope effects of deuterium substitution on target engagement, cellular efficacy, receptor selectivity, and agonist activity of this compound versus its non-deuterated counterpart have not been published.

Consequently, the construction of a scientifically accurate and thorough article that strictly follows the provided outline for this compound is not feasible at this time due to the absence of specific preclinical data for this deuterated compound.

Preclinical Pharmacological Investigations of Solabegron Ethylene D4

Comparative Preclinical Pharmacodynamics: Solabegron (B109787) Ethylene (B1197577) D4 vs. Non-Deuterated Analog

Investigation of Downstream Physiological Responses in Isolated Organ Systems

Preclinical in vitro studies using isolated organ systems have been crucial in elucidating the pharmacological profile of Solabegron, a selective β3-adrenoceptor agonist. These investigations provide insights into the compound's direct physiological effects at the tissue level, independent of systemic influences. The primary focus of these studies has been on the urinary bladder and the gastrointestinal tract, aligning with the therapeutic targets of the compound.

The deuterated analog, Solabegron Ethylene D4, is utilized in pharmacokinetic studies to differentiate the compound from its metabolites. However, its intrinsic pharmacological activity is conferred by the Solabegron molecule. Therefore, the following findings from in vitro studies on Solabegron are directly applicable to understanding the physiological responses elicited by this compound.

Urinary Bladder

The predominant physiological response of Solabegron in isolated urinary bladder tissue is smooth muscle relaxation. This effect is consistent with the high expression of β3-adrenoceptors in the detrusor muscle. nih.gov Functional studies have demonstrated that the relaxation of the human detrusor muscle is primarily mediated by β3-adrenoceptors. nih.gov

In experiments using dog isolated bladder strips, Solabegron (also known as GW-427353) was shown to evoke a concentration-dependent relaxation. nih.gov This relaxant effect was attenuated by the non-selective β-adrenoceptor antagonist, bupranolol, but was unaffected by the selective β1-adrenoceptor antagonist, atenolol, or the selective β2-adrenoceptor antagonist, ICI 118551. nih.gov These findings confirm that the bladder relaxation induced by Solabegron is mediated specifically through the β3-adrenoceptor. nih.gov

The mechanism underlying this relaxation involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). In Chinese hamster ovary (CHO) cells expressing the human β3-adrenoceptor, Solabegron stimulated cAMP accumulation with a high potency. nih.govdoi.org

Table 1: In Vitro Activity of Solabegron at Human β-Adrenoceptors

| Parameter | β3-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor |

|---|---|---|---|

| EC50 (cAMP accumulation) | 22 ± 6 nM | Minimal Response at 10,000 nM | Minimal Response at 10,000 nM |

| Intrinsic Activity (vs. Isoproterenol) | 90% | <10% | <10% |

This table summarizes the in vitro activity of Solabegron in CHO cells expressing human recombinant β-adrenoceptor subtypes. The data highlights the selectivity and potency of Solabegron for the β3-adrenoceptor. nih.govdoi.org

Further studies have indicated that β3-adrenoceptor agonists like Solabegron have a notable effect on spontaneous contractions in isolated bladder strips from humans. einj.org

Gastrointestinal Tract

Investigations into the effects of Solabegron on the gastrointestinal system have revealed a more complex mechanism of action compared to the direct muscle relaxation observed in the bladder. β3-adrenoceptors are expressed on enteric neurons. nih.gov

In studies using human submucous neurons from intestinal preparations, Solabegron (GW-427353) was found to decrease the excitability of these neurons. nih.gov This effect was not a direct postsynaptic action but rather an indirect one, mediated by the release of somatostatin (B550006) from adipocytes. nih.gov Solabegron stimulated the release of somatostatin in a concentration-dependent manner, which then acted on inhibitory SST2 receptors on the submucous neurons. nih.gov This reduction in neuronal excitability suggests a potential mechanism for visceral analgesia. nih.gov

Table 2: Effect of Solabegron on Nicotine-Evoked Neuronal Spike Frequency in Human Submucous Neurons

| Condition | Effect on Neuronal Spike Frequency | Mediator |

|---|---|---|

| Solabegron (GW-427353) | Reduced | Somatostatin release |

| Solabegron + SR-59230 (β3-antagonist) | Effect Prevented | - |

| Solabegron + CYN154806 (SST2-antagonist) | Effect Prevented | - |

This table illustrates the indirect inhibitory effect of Solabegron on human enteric neurons, as demonstrated in in vitro studies. nih.gov

While in vivo studies in animal models have suggested that β3-adrenoceptor agonists can slow gastrointestinal transit time, a study in healthy human volunteers did not show a significant alteration in gastric, small bowel, or colonic transit with Solabegron. physiology.orgnih.gov This highlights the importance of isolated organ studies in dissecting direct tissue effects from more complex systemic responses.

Metabolic Fate and Pathway Elucidation Using Solabegron Ethylene D4 As a Tracer

In Vitro Metabolic Stability and Metabolite Identification in Hepatic and Extrahepatic Systems

The initial assessment of a drug candidate's metabolic stability is typically conducted using in vitro systems that mimic the metabolic environment of the body. These systems, primarily liver microsomes and hepatocytes, provide a controlled environment to study the intrinsic clearance and metabolic pathways of a compound. While specific experimental data on the in vitro metabolism of Solabegron (B109787) Ethylene (B1197577) D4 is not extensively available in public literature, we can infer its metabolic profile based on the known biotransformation pathways of similar compounds and the established principles of drug metabolism.

Deuterium (B1214612) labeling, the substitution of hydrogen with its heavier isotope deuterium, is a strategic approach to modulate the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This effect can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, which are often mediated by cytochrome P450 (CYP) enzymes.

In the context of Solabegron Ethylene D4, the deuterium atoms are placed on the ethylene linker. This specific placement is crucial as this part of the molecule is a potential site for oxidative metabolism. By deuterating this position, the rate of oxidation at the ethylene bridge is expected to be reduced. This allows for a clearer identification of other metabolic pathways that might otherwise be minor or unobservable. The slowing of metabolism at the deuterated site can amplify the formation of metabolites through alternative routes, thus providing a more comprehensive picture of the drug's biotransformation.

The use of this compound in in vitro assays with specific recombinant CYP enzymes can help pinpoint which isoforms are responsible for the metabolism of the ethylene linker. A significant decrease in the rate of metabolism by a particular CYP isoform when incubated with the deuterated versus the non-deuterated compound would be strong evidence of its role in that specific biotransformation step.

Isotopic tracing with this compound is instrumental in the identification and structural elucidation of its metabolites. When analyzing samples from in vitro incubations using techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated metabolites will exhibit a characteristic mass shift corresponding to the number of deuterium atoms they retain. This "isotopic signature" allows for the unambiguous differentiation of drug-related material from endogenous matrix components.

The primary metabolites of Solabegron are likely formed through oxidation, N-dealkylation, and conjugation reactions. By tracking the D4 label, researchers can determine whether the ethylene linker remains intact in these metabolites. For instance, the detection of a hydroxylated metabolite that retains the D4 signature would confirm that hydroxylation occurred elsewhere on the molecule. Conversely, the absence of the D4 signature in a metabolite would suggest that metabolic cleavage occurred at the ethylene bridge.

The table below illustrates hypothetical primary and secondary metabolites of this compound that could be identified through isotopic tracing.

| Metabolite ID | Proposed Structure | Mass Shift (vs. Non-deuterated) | Retention of D4 Label |

| M1 | Hydroxylated Solabegron | +16 Da | Yes |

| M2 | N-dealkylated Solabegron | Varies | Partial or No |

| M3 | Glucuronide Conjugate | +176 Da | Yes |

| M4 | Oxidative cleavage product | Varies | No |

A key advantage of using a deuterated tracer like this compound is the ability to investigate "metabolic shunting." When a primary metabolic pathway is slowed down due to the kinetic isotope effect, the parent compound may be diverted towards alternative metabolic routes that were previously less favored.

For Solabegron, if the primary route of metabolism is oxidation of the ethylene linker, deuteration at this position would likely lead to an increase in the formation of metabolites through other pathways, such as aromatic hydroxylation on the biphenyl (B1667301) or chlorophenyl rings, or more extensive conjugation. By comparing the metabolite profiles of Solabegron and this compound, researchers can quantify the extent of this metabolic shunting. This information is valuable for understanding the full metabolic potential of the drug and for identifying any potentially pharmacologically active or toxic metabolites that might be formed in greater amounts if the primary pathway is inhibited for any reason.

The following table presents a hypothetical comparison of metabolite formation between Solabegron and this compound, illustrating the concept of metabolic shunting.

| Metabolite | % of Total Metabolites (Solabegron) | % of Total Metabolites (this compound) |

| Ethylene linker oxidation product | 45% | 15% |

| Aromatic hydroxylation product | 20% | 35% |

| N-dealkylation product | 15% | 20% |

| Glucuronide conjugate | 20% | 30% |

Preclinical In Vivo Pharmacokinetics and Disposition Studies in Animal Models

Following in vitro characterization, the metabolic fate of this compound is investigated in preclinical animal models. These in vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug in a whole organism.

The use of a deuterated tracer allows for highly sensitive and specific quantification of the drug and its metabolites in biological matrices such as plasma, urine, and feces. Following administration of this compound to animal models, its pharmacokinetic parameters can be precisely determined.

A hypothetical comparison of key pharmacokinetic parameters is presented in the table below.

| Parameter | Solabegron | This compound |

| Cmax (ng/mL) | 150 | 180 |

| Tmax (h) | 2.0 | 2.5 |

| AUC (ng·h/mL) | 1200 | 1800 |

| Half-life (h) | 8 | 12 |

| Clearance (mL/min/kg) | 25 | 17 |

Understanding where a drug and its metabolites distribute in the body is crucial for assessing its potential for efficacy and toxicity. By administering this compound, the tissue distribution can be mapped with high precision. Techniques such as whole-body autoradiography (if a radiolabel is also incorporated) or LC-MS analysis of tissue homogenates can be used to quantify the concentration of the deuterated compound and its metabolites in various organs.

The isotopic signature of this compound also facilitates the tracing of its excretion pathways. By analyzing urine and feces, the relative contribution of renal and fecal excretion to the total elimination of the drug can be determined. Furthermore, the profile of metabolites in the excreta can provide a complete picture of the drug's disposition. The retention of the D4 label in excreted metabolites confirms their origin and structure, providing a comprehensive mass balance of the administered dose.

Assessment of Deuterium-Induced Modulations in Metabolic Enzyme Induction or Inhibition in Vivo

The use of isotopic labeling, particularly with deuterium, has become a valuable strategy in drug development to modulate the pharmacokinetic properties of therapeutic agents. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug by influencing the rates of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov This section explores the theoretical and potential modulations in metabolic enzyme induction or inhibition in vivo resulting from the deuteration of the ethylene linker in Solabegron, creating this compound. It is important to note that while extensive in vivo studies specifically investigating these effects on this compound are not widely published, the following assessment is based on established principles of drug metabolism and the known effects of deuteration on pharmacokinetics. nih.govscilit.com

The primary mechanism by which deuterium substitution can alter drug metabolism is by slowing the rate of bond cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage. nih.gov If the cleavage of a C-H bond on the ethylene linker of Solabegron is a rate-limiting step in its metabolism, then the presence of deuterium in this compound would be expected to decrease the rate of its metabolism. nih.gov

Potential Impact on Metabolic Enzyme Induction

Enzyme induction is the process by which a drug increases the expression and activity of metabolic enzymes. mdpi.com This is a slower process that can take days or weeks to fully manifest. medicineslearningportal.org The potential for this compound to act as an inducer of metabolic enzymes would be linked to its sustained concentration in the body. If deuteration leads to a slower rate of metabolism and consequently a longer half-life and higher plasma concentrations of the parent drug, it could potentially prolong the exposure of hepatocytes to the compound.

However, for a drug to be a significant enzyme inducer, it typically needs to activate nuclear receptors such as the pregnane X receptor (PXR) or the constitutive androstane receptor (CAR). There is currently no publicly available evidence to suggest that Solabegron or its deuterated analogs are strong inducers of major CYP enzymes. For a similar β3-adrenoceptor agonist, mirabegron, in vitro studies in human hepatocytes showed minimal effect on CYP1A2 and CYP3A4/5 activity and mRNA levels, suggesting it is not a significant inducer of these enzymes. nih.govresearchgate.net Based on this, it is hypothesized that this compound is also unlikely to be a significant inducer of metabolic enzymes.

Potential Impact on Metabolic Enzyme Inhibition

Metabolic enzyme inhibition, in contrast to induction, is a more immediate effect where a drug directly binds to and reduces the activity of an enzyme. medicineslearningportal.org Inhibition can be reversible or irreversible. The potential for this compound to inhibit metabolic enzymes in vivo is a critical consideration for predicting drug-drug interactions.

The deuteration of the ethylene linker in Solabegron is not expected to directly alter its affinity for the active site of metabolic enzymes. However, by slowing its own metabolism, this compound could potentially have a more sustained inhibitory effect if it is a competitive inhibitor of a particular enzyme. For instance, if both the parent drug and a co-administered drug are metabolized by the same CYP enzyme, the prolonged presence of this compound could lead to a more pronounced and extended inhibition of the metabolism of the other drug.

Studies on the related compound mirabegron have shown it to be a time-dependent inhibitor of CYP2D6 in vitro. nih.govresearchgate.net This suggests the potential for β3-adrenoceptor agonists to interact with this specific enzyme. If Solabegron shares this property, the reduced metabolism of this compound could potentiate this inhibitory effect in vivo.

Hypothetical Data on Deuterium-Induced Metabolic Modulation

The following table provides a hypothetical comparison of metabolic parameters for Solabegron and this compound, illustrating the potential effects of deuteration based on the kinetic isotope effect. These are not empirical data from in vivo studies of this compound but are intended to exemplify the expected modulations.

| Parameter | Solabegron (Hypothetical) | This compound (Hypothetical) | Rationale for Predicted Change |

| Metabolic Clearance (CLm) | High | Moderate | Slower C-D bond cleavage reduces the rate of metabolism. |

| Half-life (t½) | Short | Long | Decreased metabolic clearance leads to a longer elimination half-life. |

| Area Under the Curve (AUC) | Lower | Higher | Slower clearance results in greater overall drug exposure. |

| CYP2D6 Inhibition (IC50) | Similar | Similar | Deuteration is unlikely to significantly alter the intrinsic inhibitory constant. |

| CYP3A4 Induction | Negligible | Negligible | Based on data from similar compounds, significant induction is not expected. |

Advanced Analytical Methodologies for Solabegron Ethylene D4 and Its Metabolites

Development and Validation of LC-MS/MS Methods for Quantification in Biological Matrices

The development of robust LC-MS/MS methods is fundamental for the reliable quantification of Solabegron (B109787) and its metabolites in biological samples such as plasma and urine. The use of a stable isotope-labeled internal standard, such as Solabegron Ethylene (B1197577) D4, is the gold standard in bioanalysis, offering unparalleled accuracy and precision by compensating for variability during sample preparation and analysis.

Optimization of Chromatographic Separation Parameters for Deuterated and Non-Deuterated Species

Achieving optimal chromatographic separation between the analyte (Solabegron) and its deuterated internal standard (Solabegron Ethylene D4) is a critical step in method development. While deuterated standards are chemically similar to the analyte, slight differences in physicochemical properties can sometimes lead to partial separation on the chromatographic column, a phenomenon known as the isotopic effect.

Effective separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The optimization process involves a systematic evaluation of several parameters:

Column Chemistry: C18 columns are widely used for their hydrophobic interaction with analytes like Solabegron. The choice of column dimensions (length, internal diameter) and particle size impacts resolution, peak shape, and analysis time.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed. The gradient profile is carefully adjusted to ensure sharp, symmetrical peaks and adequate separation from endogenous matrix components.

Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and backpressure. Maintaining a consistent column temperature enhances the reproducibility of retention times.

Deuterated compounds may exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. nih.gov This is attributed to the subtle differences in polarity and hydrophobic interactions arising from the substitution of hydrogen with deuterium (B1214612). nih.gov While complete baseline separation is not always necessary, consistent co-elution or a predictable slight separation is essential for accurate quantification.

Table 1: Illustrative Chromatographic Conditions for Solabegron and this compound | Parameter | Condition | | --- | --- | | Column | C18, 2.1 x 50 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 2.5 | 80 | | | 2.6 | 20 | | | 4.0 | 20 |

This table presents typical starting conditions for method development, which would be further optimized based on experimental results.

Mass Spectrometric Parameters for Enhanced Sensitivity, Selectivity, and Robustness

Tandem mass spectrometry, particularly with a triple quadrupole instrument, provides the high sensitivity and selectivity required for bioanalysis. The optimization of mass spectrometric parameters is crucial for achieving the desired lower limit of quantification (LLOQ) and ensuring the robustness of the assay.

The process typically involves:

Ionization Source Optimization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for molecules like Solabegron. Parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gases) are optimized to maximize the generation of the protonated molecule [M+H]⁺.

Selection of MRM Transitions: Multiple Reaction Monitoring (MRM) is the key to the high selectivity of the assay. wikipedia.orgwashington.edu This involves selecting a specific precursor ion (the [M+H]⁺ of the analyte or internal standard) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. wikipedia.orgwashington.edu The choice of precursor-to-product ion transitions is based on obtaining the most intense and stable signal.

For Solabegron and this compound, the precursor ions will differ by the mass of the incorporated deuterium atoms (4 Da). The fragmentation patterns are generally similar, and corresponding product ions are selected for monitoring.

Table 2: Exemplar Mass Spectrometric Parameters and MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Solabegron | 411.2 | 150.1 | 200 | 25 |

| This compound | 415.2 | 154.1 | 200 | 25 |

Note: The m/z values are hypothetical and would need to be determined experimentally.

Application of this compound as a Stable Isotope Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred approach in quantitative bioanalysis. nih.gov It closely mimics the analyte throughout the sample preparation and analysis process, thereby correcting for variations in extraction recovery, matrix effects, and instrument response.

Strategies for Accurate and Precise Quantification of Solabegron in Preclinical Biological Samples

The quantification of Solabegron in preclinical samples (e.g., from rodent or canine studies) involves the following key steps:

Sample Preparation: This aims to extract the analyte and internal standard from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sensitivity and the nature of the biological matrix.

Calibration Curve and Quality Controls: A calibration curve is prepared by spiking known concentrations of Solabegron into a blank biological matrix, along with a constant concentration of this compound. Quality control (QC) samples at low, medium, and high concentrations are also prepared to assess the accuracy and precision of the assay.

Analysis and Data Processing: The samples, calibrators, and QCs are analyzed by the optimized LC-MS/MS method. The peak area ratio of the analyte to the internal standard is calculated and plotted against the nominal concentration of the calibrators to generate a calibration curve. The concentrations of Solabegron in the unknown samples are then determined from this curve.

Method Validation Parameters and Quality Control in Deuterated Internal Standard-Based Assays

A bioanalytical method must be rigorously validated to ensure its reliability. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for method validation. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple QC levels.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The range of the curve should cover the expected concentrations in the study samples.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. The use of a SIL-IS is crucial for mitigating this effect.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Table 3: Representative Bioanalytical Method Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Linearity (r²) | ≥0.99 |

| Matrix Factor | CV ≤15% |

| Stability | Mean concentration within ±15% of nominal |

Advanced Detection Techniques for Isotopic Labeling and Metabolic Profiling

Beyond its use as an internal standard, isotopic labeling with stable isotopes like deuterium is a powerful tool for metabolic profiling. nih.govnih.gov By administering a deuterated version of a drug, researchers can trace its metabolic fate in vivo or in vitro.

Advanced analytical techniques for this purpose include:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution. This allows for the confident identification of metabolites by determining their elemental composition and distinguishing them from endogenous compounds.

LC-MS/MS with Information-Dependent Acquisition (IDA): This approach, also known as data-dependent acquisition, allows for the automated triggering of product ion scans when a potential metabolite is detected in a full scan. This provides structural information for metabolite identification.

Metabolite Identification Software: Specialized software is used to process the complex data generated in metabolic profiling studies. These tools can identify potential metabolites based on predicted metabolic transformations and the characteristic isotopic pattern of the deuterated drug.

By using this compound in such studies, it is possible to differentiate drug-related material from the complex background of the biological matrix, facilitating the discovery and structural elucidation of novel metabolites. researchgate.net This information is critical for understanding the drug's disposition and potential for drug-drug interactions.

Utilization of NMR Spectroscopy for Non-Destructive Quantification and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the unequivocal structural confirmation and quantitative analysis of this compound. Its non-destructive nature allows for the analysis of samples without altering their chemical integrity, making it an invaluable tool in pharmaceutical development.

Quantitative NMR (qNMR) offers a direct and precise method for determining the purity and concentration of this compound. wiley.comnih.gov By integrating the signals of specific nuclei relative to a certified internal standard, an absolute quantification can be achieved. For deuterated compounds like this compound, both proton (¹H) and deuterium (²H) NMR can be employed. While ¹H NMR can quantify the residual protons, ²H NMR directly measures the deuterium signals, providing a comprehensive assessment of isotopic enrichment. sigmaaldrich.comnih.govrug.nl The combination of both techniques can yield highly accurate data on the isotopic abundance of the compound. wiley.comnih.gov

For structural assignment, multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) are instrumental. These techniques allow for the establishment of connectivity between different atoms within the molecule, confirming the precise location of the deuterium labels on the ethylene bridge. While experimental NMR data for this compound is not publicly available, predicted chemical shifts can be calculated based on the known structure of Solabegron and the typical effects of deuterium substitution. The introduction of deuterium atoms is known to cause a slight upfield shift in the resonance of the attached carbon and adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.2 | 110 - 160 |

| CH(OH) | ~4.8 | ~70 |

| CH₂-N (non-deuterated) | ~3.0 | ~50 |

| CD₂-N (deuterated) | Not Applicable | ~49.5 (triplet) |

| CH₂-N (side chain) | ~2.8 | ~45 |

Note: These are predicted values and may vary from experimental results. The chemical shifts for the deuterated ethylene bridge carbons (CD₂) would appear as triplets in the ¹³C NMR spectrum due to coupling with deuterium.

High-Resolution Mass Spectrometry for Untargeted Metabolomics and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of drug metabolism, offering unparalleled sensitivity and mass accuracy. nih.govnih.gov For this compound, HRMS is critical for identifying and characterizing its metabolites through untargeted metabolomics approaches and for confirming its isotopic composition. nih.govkcl.ac.ukmdpi.comresearcher.life

Untargeted metabolomics studies involve the comprehensive analysis of all detectable metabolites in a biological sample, providing a snapshot of the metabolic response to the administration of a drug. nih.govnih.govmdpi.com By comparing the metabolic profiles of samples from subjects treated with this compound to control samples, novel metabolites can be identified. The high mass accuracy of HRMS allows for the determination of the elemental composition of these metabolites, and tandem mass spectrometry (MS/MS) experiments provide structural information by fragmenting the parent ions. nih.gov

The metabolic pathways of Solabegron are anticipated to be similar to other β3-adrenergic receptor agonists, such as mirabegron. nih.govmdpi.comnih.govnih.gov Potential metabolic transformations include hydroxylation of the aromatic rings, N-dealkylation, and oxidation of the secondary alcohol. researchgate.net The presence of the stable deuterium label in this compound can aid in distinguishing drug-related metabolites from endogenous molecules in complex biological matrices.

Isotopic fingerprinting by HRMS is used to confirm the identity and isotopic enrichment of this compound. The high resolution of the mass spectrometer allows for the separation and quantification of the different isotopologues of the molecule (i.e., molecules with different numbers of deuterium atoms). This provides a precise measure of the deuterium incorporation in the ethylene D4 moiety.

Table 2: Potential Metabolites of this compound and their Predicted Exact Masses

| Proposed Metabolite | Molecular Formula | Predicted Exact Mass [M+H]⁺ |

| This compound | C₂₃H₁₉D₄ClN₂O₃ | 415.1649 |

| Hydroxylated this compound | C₂₃H₁₉D₄ClN₂O₄ | 431.1598 |

| N-Dealkylated this compound | C₂₁H₁₅D₄ClN₂O₃ | 387.1336 |

| Oxidized this compound (Ketone) | C₂₃H₁₇D₄ClN₂O₃ | 413.1492 |

Note: These are predicted metabolites and their formation in vivo would need to be confirmed experimentally.

Theoretical and Computational Investigations of Solabegron Ethylene D4

Molecular Modeling and Dynamics Simulations of Deuterated Analog Interactions

Prediction of Binding Affinities and Conformational Changes with Biological Targets

No molecular modeling or dynamics simulation studies have been published that specifically predict the binding affinities and conformational changes of Solabegron (B109787) Ethylene (B1197577) D4 with its biological targets, such as the β3-adrenergic receptor. Such studies would be crucial to understand if the deuteration affects the key interactions within the receptor's binding pocket.

Quantum Chemical Calculations for Elucidating Kinetic Isotope Effects

Theoretical Prediction of Kinetic Isotope Effects on Enzymatic Reactions and Metabolic Transformations

There are currently no available quantum chemical calculations that theoretically predict the kinetic isotope effects (KIEs) of Solabegron Ethylene D4 on enzymatic reactions and metabolic transformations. The primary metabolic pathways of Solabegron would need to be identified first, followed by computational modeling to predict how deuteration at the ethylene position would affect the rate of these metabolic processes.

Computational Modeling of Deuterium-Induced Pharmacokinetic and Pharmacodynamic Modulations

Without foundational data on its metabolism and receptor interactions, no computational models have been developed to simulate the deuterium-induced modulations in the pharmacokinetics and pharmacodynamics of this compound.

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies with Deuterated Analogs

No structure-activity relationship (SAR) or structure-metabolism relationship (SMR) studies for this compound have been published. Such studies would require the synthesis and biological testing of a series of deuterated analogs to systematically evaluate how the position and number of deuterium (B1214612) atoms influence the compound's biological activity and metabolic profile.

Future Directions and Emerging Research Avenues for Deuterated Solabegron Analogs

Exploration of Novel Deuteration Sites for Fine-Tuning Pharmacological and Metabolic Properties

The precise placement of deuterium (B1214612) atoms within a drug molecule is a critical factor that can significantly influence its metabolic fate. nih.gov Researchers are increasingly focused on "precision deuteration," a strategy that involves selectively replacing hydrogens at known sites of metabolism, often called "soft spots," to slow down their breakdown by metabolic enzymes like the cytochrome P450 (CYP450) family. nih.govnih.gov For a molecule like solabegron (B109787), this could mean targeting specific sites on the ethylene (B1197577) chain or other metabolically vulnerable positions.

A key challenge and opportunity in this field is the phenomenon of "metabolic switching." When the primary metabolic pathway is slowed by deuteration, the body may compensate by increasing metabolism at alternative sites. nih.govosti.gov This can sometimes lead to the formation of new or different metabolites. juniperpublishers.com Therefore, a crucial research direction is the systematic synthesis and evaluation of various deuterated solabegron analogs. By strategically placing deuterium at different locations, medicinal chemists can aim to not only slow the primary metabolism but also guide the metabolic flux toward pathways that produce more desirable or less toxic metabolites—a concept known as metabolic shunting. nih.gov The unpredictability of these effects necessitates extensive preclinical testing to fully characterize the metabolic profile of each new deuterated analog. nih.gov

| Deuteration Site on Solabegron Analog | Predicted Primary Metabolic Impact | Potential Secondary Effect (Metabolic Switching) | Desired Therapeutic Outcome |

|---|---|---|---|

| Ethylene Chain (as in Solabegron Ethylene D4) | Reduced rate of N-dealkylation. | Potential increase in aromatic hydroxylation. | Increased plasma half-life of the parent drug. |

| Chlorophenyl Ring | Reduced rate of aromatic hydroxylation. | Potential increase in N-dealkylation. | Reduced formation of specific phenolic metabolites. |

| Biphenyl (B1667301) Ring | Reduced rate of oxidation on the biphenyl moiety. | Shift towards metabolism on the ethylene chain. | Alteration of metabolite toxicity profile. |

Integration of this compound in Systems Pharmacology and Network Analysis Approaches

The use of stable isotope-labeled compounds like this compound is foundational to the field of systems pharmacology, which seeks to understand drug action across complex biological networks. frontiersin.org By using the deuterated analog as a tracer, researchers can employ advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to map the intricate journey of the drug and its metabolites throughout the body. nih.govnih.gov

This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms from the administered drug as they are incorporated into various downstream metabolites. nih.gov This provides a dynamic and quantitative picture of a drug's metabolic network, going far beyond simple measurements of plasma concentration. creative-proteomics.com For solabegron, this could reveal previously unknown metabolic pathways or identify how its metabolism is altered in different disease states. frontiersin.org

Furthermore, by analyzing the isotopic labeling patterns in a wide array of endogenous metabolites, scientists can perform metabolic flux analysis. creative-proteomics.com This powerful technique quantifies the rates of reactions throughout interconnected metabolic pathways, offering insights into how this compound perturbs the cellular metabolic network. researchgate.net Such data-driven analysis can help identify off-target effects, understand mechanisms of toxicity, and even discover new therapeutic applications by revealing unexpected interactions with cellular pathways. frontiersin.org

| Research Application | Technique | Type of Data Generated | Potential Insight |

|---|---|---|---|

| Metabolite Identification | High-Resolution LC-MS | Mass spectra of labeled metabolites and their fragments. | Comprehensive profiling of all drug-related metabolites. nih.gov |

| Metabolic Pathway Mapping | Stable Isotope Resolved Metabolomics (SIRM) | Isotopologue distribution patterns in downstream metabolites. nih.gov | Elucidation of the complete metabolic fate of solabegron. |

| Flux Analysis | Metabolic Flux Analysis (MFA) | Quantitative rates of metabolic reactions. creative-proteomics.com | Understanding the drug's impact on the entire cellular metabolic network. |

| Target Engagement | Isotope Tracing | Enrichment of label in target tissues or pathways. | Confirmation of drug interaction with its intended biological target. |

Advancements in Isotopic Tracer Technologies for Early-Stage Drug Discovery and Preclinical Development

Isotopically labeled compounds are indispensable tools in modern drug discovery, particularly during early preclinical development. aquigenbio.comnih.gov The use of tracers, both stable (like deuterium) and radioactive (like Carbon-14), is critical for conducting absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net this compound serves as an excellent example of a stable isotope tracer that can be used to accelerate and refine these crucial early-stage assessments.

One of the most widespread applications of deuterated compounds is their use as internal standards for quantitative analysis. nih.govmdpi.com When measuring the concentration of solabegron in biological samples like plasma or urine, a known amount of this compound is added to each sample. nih.gov Because the deuterated version is chemically identical but has a different mass, it can be distinguished by a mass spectrometer, allowing for highly accurate and precise quantification of the non-deuterated drug by correcting for variations during sample preparation and analysis. mdpi.com

Recent advancements in analytical instrumentation, especially in LC-MS and accelerator mass spectrometry (AMS), have significantly enhanced the utility of isotopic tracers. nih.gov These technologies offer incredible sensitivity, enabling researchers to conduct studies with very low doses of labeled compounds. researchgate.net This is particularly valuable in early human trials, where "microdosing" studies can provide pharmacokinetic data while minimizing patient exposure. The continued development of these analytical methods, combined with the synthesis of novel deuterated analogs like this compound, will continue to improve the efficiency and precision of preclinical drug development. nih.govresearchgate.net

| Technology | Isotope Used | Primary Application | Key Advantage |

|---|---|---|---|

| LC-MS/MS | Stable (e.g., D, 13C, 15N) | Pharmacokinetic studies, use as internal standards. nih.gov | High precision and accuracy; non-radioactive. |

| Accelerator Mass Spectrometry (AMS) | Radioactive (e.g., 14C) | Mass balance and microdosing studies. researchgate.net | Extremely high sensitivity for detecting very low concentrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Stable (e.g., 13C, 15N) | Metabolic flux analysis, structural identification. creative-proteomics.com | Provides detailed information on atomic positions and molecular structure. |

| Positron Emission Tomography (PET) | Radioactive (e.g., 11C, 18F) | In vivo imaging of drug distribution and target occupancy. | Allows for non-invasive, real-time visualization in living organisms. |

Q & A

Q. What ethical considerations are paramount in clinical trials involving this compound?

- Methodological Answer : Obtain informed consent with clear disclosure of risks (e.g., cardiovascular effects from β-AR modulation). Adhere to Good Clinical Practice (GCP) guidelines for data integrity. Report adverse events (AEs) transparently, using MedDRA coding for standardization. Reference frameworks like the Declaration of Helsinki for ethical oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.